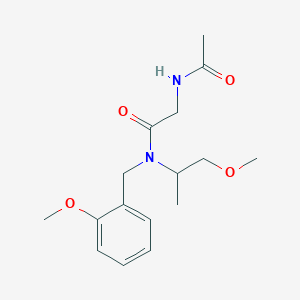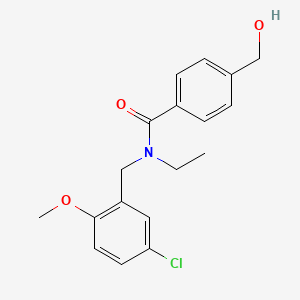![molecular formula C21H34N2O3 B5906374 3,5-dimethyl-N-[(3R,4R)-4-morpholin-4-yloxolan-3-yl]adamantane-1-carboxamide](/img/structure/B5906374.png)
3,5-dimethyl-N-[(3R,4R)-4-morpholin-4-yloxolan-3-yl]adamantane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-dimethyl-N-[(3R,4R)-4-morpholin-4-yloxolan-3-yl]adamantane-1-carboxamide is a complex organic compound that features a unique structure combining adamantane, morpholine, and oxolane moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-N-[(3R,4R)-4-morpholin-4-yloxolan-3-yl]adamantane-1-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the adamantane core, followed by the introduction of the morpholine and oxolane groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process is designed to minimize waste and reduce production costs while maintaining high standards of safety and environmental compliance.
Analyse Chemischer Reaktionen
Types of Reactions
3,5-dimethyl-N-[(3R,4R)-4-morpholin-4-yloxolan-3-yl]adamantane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
3,5-dimethyl-N-[(3R,4R)-4-morpholin-4-yloxolan-3-yl]adamantane-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with unique properties, such as high thermal stability and resistance to degradation.
Wirkmechanismus
The mechanism of action of 3,5-dimethyl-N-[(3R,4R)-4-morpholin-4-yloxolan-3-yl]adamantane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine: This compound shares structural similarities with 3,5-dimethyl-N-[(3R,4R)-4-morpholin-4-yloxolan-3-yl]adamantane-1-carboxamide, particularly in the piperidine and morpholine moieties.
Other Adamantane Derivatives: Compounds such as 1-adamantylamine and 1-adamantanol also share the adamantane core structure.
Uniqueness
The uniqueness of this compound lies in its combination of the adamantane, morpholine, and oxolane groups, which confer distinct chemical and biological properties. This unique structure allows for diverse applications and potential therapeutic benefits that are not observed in similar compounds.
Eigenschaften
IUPAC Name |
3,5-dimethyl-N-[(3R,4R)-4-morpholin-4-yloxolan-3-yl]adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34N2O3/c1-19-7-15-8-20(2,12-19)14-21(9-15,13-19)18(24)22-16-10-26-11-17(16)23-3-5-25-6-4-23/h15-17H,3-14H2,1-2H3,(H,22,24)/t15?,16-,17-,19?,20?,21?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMMFQGLGYRNPJR-JNYZNMLISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3CC(C1)(CC(C3)(C2)C(=O)NC4COCC4N5CCOCC5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC12CC3CC(C1)(CC(C3)(C2)C(=O)N[C@H]4COC[C@@H]4N5CCOCC5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{[(2-methoxyethyl)(4-methylbenzyl)amino]methyl}phenol](/img/structure/B5906313.png)
![N-{3-[(1-benzyl-2-fluoroethyl)amino]-3-oxopropyl}-2-fluorobenzamide](/img/structure/B5906321.png)
![4-[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]-2-[3-(1H-pyrazol-1-yl)azetidin-1-yl]pyrimidine](/img/structure/B5906332.png)
![2-(1H-indol-3-yl)-N-methyl-N-[1-methyl-2-(4-methylpyridin-2-yl)ethyl]acetamide](/img/structure/B5906339.png)
![(2S)-2-[(2-methylthieno[2,3-d]pyrimidin-4-yl)amino]-3-phenylpropanamide](/img/structure/B5906347.png)
![2-[(2-chlorobenzyl)thio]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]acetamide](/img/structure/B5906348.png)
![N-ethyl-N-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-2-(2-oxoazepan-1-yl)acetamide](/img/structure/B5906362.png)
![N-[2,4-dimethyl-5-(1H-1,2,4-triazol-1-ylmethyl)benzyl]-2-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]propan-1-amine](/img/structure/B5906366.png)

![3-{[(2-methoxyethyl)(4-methylbenzyl)amino]methyl}-N-methylpyridin-2-amine](/img/structure/B5906382.png)


![N-[3-(2-ethylphenoxy)propyl]-N,2,4-trimethylpyrimidine-5-carboxamide](/img/structure/B5906413.png)
